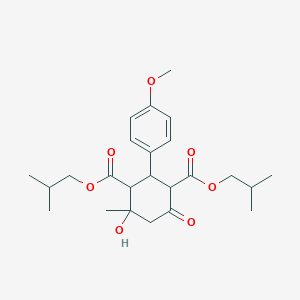

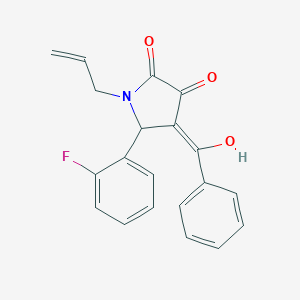

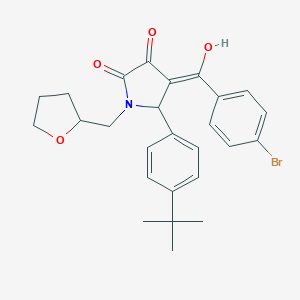

![molecular formula C17H20N2O5 B282502 4-acetyl-5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282502.png)

4-acetyl-5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-acetyl-5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MDMA, which is a psychoactive drug that is known for its recreational use. However, the focus of

Mecanismo De Acción

MDMA acts primarily on the serotonergic system, causing the release of serotonin from presynaptic neurons and inhibiting its reuptake. This results in an increase in serotonin levels in the synaptic cleft, leading to the activation of postsynaptic receptors. The activation of serotonin receptors is responsible for the subjective effects of MDMA, including increased empathy, sociability, and euphoria.

Biochemical and Physiological Effects:

MDMA has been shown to have a range of biochemical and physiological effects. In addition to its effects on the serotonergic system, MDMA also affects the dopaminergic and noradrenergic systems. MDMA has been shown to increase heart rate, blood pressure, and body temperature, which can lead to adverse effects such as dehydration and hyperthermia.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MDMA has several advantages for use in laboratory experiments, including its ability to induce specific subjective effects and its potential therapeutic applications. However, the use of MDMA in laboratory experiments is limited by its legal status and potential for abuse. Additionally, the effects of MDMA can vary depending on the dose, route of administration, and individual differences in metabolism and sensitivity.

Direcciones Futuras

There are several future directions for research on MDMA, including further exploration of its therapeutic potential, investigation of its mechanism of action, and development of safer and more effective analogs. Additionally, there is a need for research on the long-term effects of MDMA use and its potential for abuse and addiction. Overall, the scientific research on MDMA has shown promising results and has the potential to lead to significant advancements in various fields of medicine.

Métodos De Síntesis

The synthesis of MDMA involves several steps and requires specialized knowledge in organic chemistry. The most common method of synthesis involves the reaction of safrole with hydrochloric acid to form MDP2P, which is then converted to MDMA through a reductive amination process. However, due to the illicit nature of this compound, the synthesis process is not widely studied or discussed in scientific literature.

Aplicaciones Científicas De Investigación

MDMA has shown potential therapeutic applications in various fields of medicine, including psychiatry, neuroscience, and oncology. In psychiatry, MDMA-assisted psychotherapy has shown promising results in treating post-traumatic stress disorder (PTSD) and anxiety disorders. In neuroscience, MDMA has been used as a tool to study the neurochemical mechanisms of social behavior and empathy. In oncology, MDMA has shown potential in enhancing the efficacy of chemotherapy drugs and reducing chemotherapy-induced nausea and vomiting.

Propiedades

Fórmula molecular |

C17H20N2O5 |

|---|---|

Peso molecular |

332.4 g/mol |

Nombre IUPAC |

3-acetyl-2-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one |

InChI |

InChI=1S/C17H20N2O5/c1-10(20)14-15(11-4-5-12-13(8-11)24-9-23-12)19(7-6-18(2)3)17(22)16(14)21/h4-5,8,15,21H,6-7,9H2,1-3H3 |

Clave InChI |

DWPDGPHNMQJZPX-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC3=C(C=C2)OCO3)CCN(C)C)O |

SMILES canónico |

CC(=O)C1=C(C(=O)N(C1C2=CC3=C(C=C2)OCO3)CCN(C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

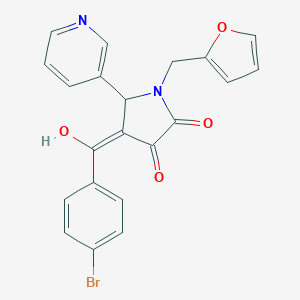

![4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282453.png)

![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282460.png)